methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate
Overview
Description
Methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methyl acrylate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters.
Scientific Research Applications
Chemistry: Methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which are of interest in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. Its derivatives have shown promising activity against various biological targets .
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. It may also interact with DNA or proteins in cancer cells, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
- Methyl 3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoate
- Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate
- Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate
Uniqueness: Methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (E)-3-(1-methylpyrazol-4-yl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-6-7(5-9-10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUOSGKQKNFRGH-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620351 | |
Record name | Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192661-36-2 | |
Record name | Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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